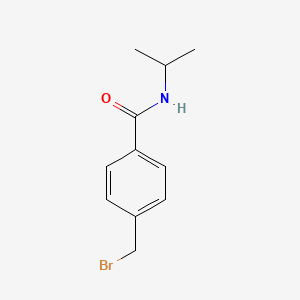

4-(bromomethyl)-N-propan-2-ylbenzamide

Description

4-(Bromomethyl)-N-propan-2-ylbenzamide (CAS: 64580-41-2) is a brominated benzamide derivative characterized by a benzamide core substituted with a bromomethyl group at the para position and an isopropylamine (propan-2-yl) group attached to the amide nitrogen. This compound is primarily utilized in industrial and scientific research, particularly in synthetic organic chemistry, where the bromomethyl group serves as a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) . Its high purity (100%) and stability under controlled conditions make it suitable for precision applications in material science and pharmaceutical intermediates .

Properties

CAS No. |

64580-41-2 |

|---|---|

Molecular Formula |

C11H14BrNO |

Molecular Weight |

256.14 g/mol |

IUPAC Name |

4-(bromomethyl)-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C11H14BrNO/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |

InChI Key |

CSIBQQXQVWSHML-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CBr |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CBr |

Other CAS No. |

64580-41-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Electron Effects : Nitro and methoxy substituents (e.g., in 4MNB) alter electron density, affecting reactivity and intermolecular interactions .

- Reactivity : The bromomethyl group in the target compound enables facile alkylation, unlike analogs with stable substituents (e.g., nitro or methoxy) .

- Synthetic Efficiency : Fluorinated derivatives (e.g., ) achieve high yields (90%) due to optimized coupling reactions between benzoyl chlorides and anilines .

Crystallographic and Physical Properties

- Crystallography : N-(2-Nitrophenyl)-4-bromo-benzamide exhibits two molecules per asymmetric unit, with a mean σ(C–C) bond length of 0.006 Å and an R factor of 0.049, indicating high structural precision . In contrast, 4MNB displays similar accuracy but with additional methoxy-induced hydrogen bonding .

- Thermal Stability : Fluorinated analogs () likely exhibit enhanced thermal stability due to strong C–F bonds, though specific data are unavailable in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.